Cas no 59237-51-3 ((5-amino-6-methoxypyridin-3-yl)methanol)
(5-amino-6-methoxypyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinemethanol, 5-amino-6-methoxy-
- (5-amino-6-methoxypyridin-3-yl)methanol
-
(5-amino-6-methoxypyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH02446-10g |
(5-Amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 10g |
$3912.00 | 2024-04-19 | |
| A2B Chem LLC | AH02446-50mg |
(5-Amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 50mg |
$246.00 | 2024-04-19 | |
| A2B Chem LLC | AH02446-100mg |
(5-Amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 100mg |
$349.00 | 2024-04-19 | |
| A2B Chem LLC | AH02446-250mg |
(5-Amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 250mg |
$483.00 | 2024-04-19 | |
| A2B Chem LLC | AH02446-500mg |
(5-Amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 500mg |
$739.00 | 2024-04-19 | |
| A2B Chem LLC | AH02446-1g |
(5-Amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 1g |
$938.00 | 2024-04-19 | |
| A2B Chem LLC | AH02446-2.5g |
(5-Amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 2.5g |
$1804.00 | 2024-04-19 | |
| A2B Chem LLC | AH02446-5g |
(5-Amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 5g |
$2651.00 | 2024-04-19 | |
| Enamine | EN300-1268126-0.05g |
(5-amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 0.05g |
$200.0 | 2023-05-24 | |
| Enamine | EN300-1268126-0.1g |
(5-amino-6-methoxypyridin-3-yl)methanol |
59237-51-3 | 95% | 0.1g |
$298.0 | 2023-05-24 |
(5-amino-6-methoxypyridin-3-yl)methanol Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on (5-amino-6-methoxypyridin-3-yl)methanol
Introduction to (5-amino-6-methoxypyridin-3-yl)methanol and Its Significance in Modern Chemical Research
Compound with the CAS number 59237-51-3, specifically identified as (5-amino-6-methoxypyridin-3-yl)methanol, represents a fascinating molecule with a rich structural framework and diverse potential applications in the realm of pharmaceuticals and chemical biology. This compound, characterized by its pyridine core substituted with an amino group at the 5-position and a methoxy group at the 6-position, along with a hydroxymethyl group at the 3-position, has garnered attention due to its unique chemical properties and its role as a key intermediate in synthetic chemistry.
The significance of (5-amino-6-methoxypyridin-3-yl)methanol is underscored by its versatility in serving as a building block for more complex molecules. Its structural features make it particularly useful in the synthesis of pharmacologically active agents, where precise functionalization is often required to achieve desired biological activity. The presence of both amino and hydroxymethyl groups provides multiple sites for further chemical modification, enabling the construction of intricate molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Among these derivatives, compounds featuring both amino and methoxy functional groups have shown promise in various pharmacological contexts. For instance, studies have highlighted the potential of such molecules in inhibiting specific enzymes or interacting with biological targets relevant to diseases such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of (5-amino-6-methoxypyridin-3-yl)methanol involves sophisticated organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of a pyridine precursor, which is then subjected to selective functionalization at the 5- and 6-positions. The introduction of the hydroxymethyl group at the 3-position further enhances the compound's utility as a synthetic intermediate. These synthetic strategies often employ transition metal catalysis or other advanced methodologies to ensure high yields and purity.
One of the most compelling aspects of (5-amino-6-methoxypyridin-3-yl)methanol is its role in drug discovery initiatives. Researchers have leveraged its structural motifs to design molecules with enhanced binding affinity and selectivity towards therapeutic targets. For example, derivatives of this compound have been explored as inhibitors of kinases, which are critical enzymes involved in signal transduction pathways implicated in various diseases. The ability to fine-tune the electronic and steric properties of these molecules through strategic modifications has led to the identification of potent lead compounds for further development.
The pharmacological evaluation of (5-amino-6-methoxypyridin-3-yl)methanol and its derivatives has revealed intriguing biological profiles. Preclinical studies have demonstrated that certain modifications can significantly enhance their therapeutic potential while minimizing off-target effects. These findings are particularly encouraging given the growing demand for personalized medicine approaches, where tailored molecular entities can address specific patient needs more effectively.
From a chemical biology perspective, (5-amino-6-methoxypyridin-3-yl)methanol serves as an excellent scaffold for studying enzyme-substrate interactions and protein-ligand recognition. Its well-defined structure allows researchers to probe fundamental questions about molecular recognition processes, which are essential for understanding biological mechanisms and developing new therapeutic strategies. Additionally, computational methods such as molecular docking and quantum mechanics simulations have been employed to predict how this compound might interact with biological targets, providing valuable insights into its potential applications.
The industrial relevance of (5-amino-6-methoxypyridin-3-yl)methanol extends beyond academic research. Pharmaceutical companies have shown interest in licensing or synthesizing this compound for use in their drug development pipelines. The availability of high-quality starting materials like this one can significantly accelerate the time-to-market for new drugs by providing chemists with a reliable foundation upon which to build more complex molecular entities.
In conclusion, compound CAS number 59237-51-3, known chemically as (5-amino-6-methoxypyridin-3-yl)methanol, represents a cornerstone in modern chemical research with far-reaching implications for drug discovery and development. Its unique structural features and versatile synthetic applications make it an invaluable tool for chemists and biologists alike. As research continues to uncover new ways to harness its potential, we can expect this compound to play an increasingly important role in shaping the future of medicinal chemistry.
59237-51-3 ((5-amino-6-methoxypyridin-3-yl)methanol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)